molecular formula C9H6ClF3O2 B6285593 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde CAS No. 1579-53-9

4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde

Cat. No.: B6285593
CAS No.: 1579-53-9
M. Wt: 238.6
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-1,1,2-trifluoroethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid.

    Reduction: 4-(2-chloro-1,1,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzyl alcohol
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

Uniqueness

4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both an aldehyde group and a trifluoroethoxy moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1579-53-9

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.6

Purity

95

Origin of Product

United States

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